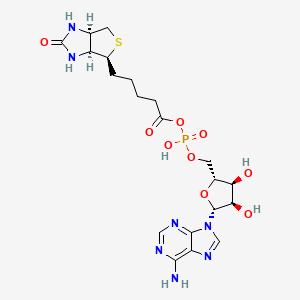

Biotinyl-5'-AMP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biotinyl-5'-AMP is a purine ribonucleoside 5'-monophosphate. It has a role as a human metabolite and a mouse metabolite. It derives from an adenosine 5'-monophosphate and a biotin. It is a conjugate acid of a this compound(1-).

科学研究应用

Structural Biology

Biotinyl-5'-AMP is crucial in studying biotin protein ligases (BPLs), which are enzymes that catalyze the attachment of biotin to target proteins. For instance, high-resolution crystal structures of BPL from Mycobacterium tuberculosis in both apo and this compound-bound forms have been elucidated. These studies reveal conformational changes upon binding, providing insights into enzyme activity and substrate specificity .

Case Study: Biotin Protein Ligase from Mycobacterium tuberculosis

| Parameter | Apo BPL Structure | This compound Bound Structure |

|---|---|---|

| Resolution | 1.8 Å | 1.7 Å |

| Key Findings | Initial conformation | Induced folding near active site |

| Conformational Change Observed | No | Yes |

Gene Regulation

This compound acts as a corepressor in the regulation of biotin biosynthesis genes. Research indicates that it has a more direct role in gene regulation compared to free biotin. In vitro studies utilizing DNA filter-binding techniques have shown that this compound has a significantly lower half-maximal binding concentration (K0.5) than biotin itself, emphasizing its potency as a regulatory molecule .

Data Table: Binding Affinities of Biotin and this compound

| Compound | K0.5 (nM) |

|---|---|

| Biotin | 1000 |

| This compound | 1.1 |

Enzyme Activity and Kinetics

This compound is an intermediate in the two-step reaction catalyzed by BPL, where it is formed from biotin and ATP before transferring biotin to target proteins. Kinetic studies have demonstrated the importance of this compound in understanding enzyme mechanisms and efficiency .

Kinetic Measurements Summary

| Reaction Step | Methodology | Observations |

|---|---|---|

| First Half Reaction (Adenylation) | Stopped-flow kinetics | Quenching fluorescence indicates rate |

| Second Half Reaction (Transfer) | Quench-flow techniques | Measurement of radiolabeled product |

Proximity Biotinylation Techniques

This compound is integral to proximity-dependent labeling techniques such as BioID and TurboID, which utilize modified BirA enzymes to label proteins within close proximity to a target protein. These methods leverage the reactivity of this compound to covalently attach biotin to lysine residues on nearby proteins, facilitating the study of protein-protein interactions in live cells .

Comparison of Proximity Biotinylation Techniques

| Technique | Enzyme Used | Efficiency | Application Areas |

|---|---|---|---|

| BioID | BirA* | Moderate | Protein interaction studies |

| TurboID | TurboID | High | Rapid labeling in cells |

| AirID | AirID | Highest | Precision in low ATP |

Therapeutic Implications

This compound has potential therapeutic applications due to its role in metabolic pathways. It is involved in carboxylation reactions essential for gluconeogenesis and fatty acid synthesis, making it a candidate for research into metabolic disorders .

Therapeutic Potential Summary

| Application Area | Mechanism |

|---|---|

| Metabolic Disorders | Cofactor for carboxylases |

| Antibacterial Activity | Exhibits activity against pathogens |

属性

分子式 |

C20H28N7O9PS |

|---|---|

分子量 |

573.5 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |

InChI 键 |

UTQCSTJVMLODHM-RHCAYAJFSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

手性 SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

规范 SMILES |

C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。